6-Allylnicotinonitrile
Overview
Description
6-Allylnicotinonitrile is an organic compound first synthesized in 1993 by Ting and Chang It is characterized by its unique structure, which includes an allyl group attached to the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Allylnicotinonitrile typically involves the reaction of nicotinonitrile with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:
Nicotinonitrile+Allyl Bromide→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Allylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted nicotinonitrile derivatives .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Its derivatives have shown promise in biological studies, particularly in the development of bioactive compounds.
Medicine: Research has indicated potential cytotoxic properties against certain cancer cell lines, making it a candidate for anticancer drug development.
Industry: The compound’s unique photophysical properties make it useful in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 6-Allylnicotinonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its nitrile and allyl functional groups. These interactions may influence cellular processes, leading to the observed biological activities .
Comparison with Similar Compounds
Nicotinonitrile: The parent compound, which lacks the allyl group.
4-Allylnicotinonitrile: A structural isomer with the allyl group attached at a different position.
2-Allylnicotinonitrile: Another isomer with the allyl group in a different location on the pyridine ring.
Uniqueness: 6-Allylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and properties, such as in the development of specialized materials and bioactive compounds .
Properties
IUPAC Name |
6-prop-2-enylpyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-3-9-5-4-8(6-10)7-11-9/h2,4-5,7H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBSZKUINPDVSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=NC=C(C=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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